molecular formula C6H11BrO B1373140 2-(2-Bromoethyl)tetrahydrofuran CAS No. 1050493-67-8

2-(2-Bromoethyl)tetrahydrofuran

Cat. No. B1373140
CAS RN: 1050493-67-8
M. Wt: 179.05 g/mol
InChI Key: GJDABTPRDFGPCR-UHFFFAOYSA-N
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Description

“2-(2-Bromoethyl)tetrahydrofuran” is a chemical compound with the molecular formula C6H11BrO . It has an average mass of 179.055 Da and a mono-isotopic mass of 177.999313 Da .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromoethyl)tetrahydrofuran” consists of 6 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . It has a density of 1.4±0.1 g/cm3, a boiling point of 202.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C .


Physical And Chemical Properties Analysis

“2-(2-Bromoethyl)tetrahydrofuran” has a flash point of 79.7±21.0 °C, an index of refraction of 1.481, and a molar refractivity of 37.1±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Multienzymatic Stereoselective Cascade Process

  • Enantiopure Tetrahydrofuran Synthons : Research has developed a stereocontrolled methodology for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, which are vital precursors for several biologically active products. This involves a multienzymatic stereoselective cascade process for preparing bromohydrins, further manipulated to create tetrahydrofuran synthons (Brenna et al., 2017).

Alternative Solvent Applications

  • 2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources, 2-MeTHF is an alternative solvent with applications in syntheses involving organometallics, organocatalysis, and biotransformations. Its physical and chemical properties make it suitable for environmentally benign synthesis strategies (Pace et al., 2012).

Catalytic Synthesis

  • Palladium-catalyzed Cyclization : This research outlines a palladium-catalyzed method for synthesizing 2-anilinohydroisoindoline-1,3-diones, using 2-bromocyclohex-1-enecarboxylic acids in tetrahydrofuran under specific conditions (Yoon & Cho, 2015).

Analytical Applications

  • Polarographic Solvent : Tetrahydrofuran-water mixtures are used as a medium for polarographic studies of certain organic compounds. Its solvent action and compatibility with supporting electrolytes make it adaptable for routine analyses (Silverman et al., 1959).

Synthesis of Tetrahydrofuran Derivatives

  • Synthesis of Tetrahydrofuran-3-ones : α-Bromo ketones react with aromatic aldehydes to produce substituted tetrahydrofuran-3-ones. This reaction includes the formation of α-ketoepoxide, followed by cyclization and dehydration (Dong et al., 1994).

  • 2-Chlorotetrahydrofuran for Alcohol Protection : 2-Chlorotetrahydrofuran (2-Cl-THF) is used to create tetrahydro-2-furanyl derivatives of alcohols, acids, and other compounds. This method is useful for protecting the hydroxyl function and can be applied in various synthetic procedures (Kruse et al., 2010).

Radical Cyclization for Halogenated Tetrahydrofurans

  • Synthesis of Halogenated Tetrahydrofurans : This study presents a new synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans, achieved through photolyzed alkoxyl radical cyclizations (Hartung et al., 2003).

properties

IUPAC Name

2-(2-bromoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDABTPRDFGPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1050493-67-8
Record name 2-(2-bromoethyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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